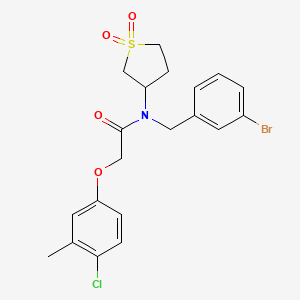

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16287991

Molecular Formula: C20H21BrClNO4S

Molecular Weight: 486.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21BrClNO4S |

|---|---|

| Molecular Weight | 486.8 g/mol |

| IUPAC Name | N-[(3-bromophenyl)methyl]-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

| Standard InChI | InChI=1S/C20H21BrClNO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3 |

| Standard InChI Key | WQJGSKLCYLKLCG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3)Cl |

Introduction

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound featuring a diverse array of functional groups, including a bromobenzyl moiety, a chloro-substituted methylphenoxy group, and a tetrahydrothiophene derivative. The molecular formula for this compound is C20H21BrClNO4S, with a molecular weight of approximately 486.8 g/mol. This compound's unique structure suggests potential applications in medicinal chemistry, particularly due to its halogenated aromatic systems and heterocyclic structures.

Synthesis of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

The synthesis of this compound typically involves several steps, starting with the reaction of bromobenzyl amine with appropriate acetic acid derivatives. Coupling agents such as carbodiimides are often used to facilitate the formation of the amide bond. The introduction of the tetrahydrothiophene moiety may involve cyclization reactions with sulfur sources. The synthesis requires controlled conditions, including specific solvents like dimethylformamide or dichloromethane, and purification techniques such as chromatography to isolate the desired product effectively.

Potential Applications

This compound has potential applications in pharmaceuticals due to its structural features that may confer biological activity. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those related to bacterial infections or cancer. Additionally, its unique structure may find applications in agrochemicals or as intermediates in organic synthesis.

Research Findings and Future Directions

While specific biological activities of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have not been extensively documented, compounds with similar structures have shown promising antimicrobial and anticancer properties . Further research is needed to clarify its binding affinities and specific biological targets using techniques like molecular docking simulations and in vitro assays.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Bromobenzyl, chloro-substituted methylphenoxy, tetrahydrothiophene derivative | Complex structure with multiple functional groups |

| N-(4-bromophenyl)-2-chloroacetamide | Contains bromine and chloro groups | Simpler structure with fewer functional groups |

| N-(3,4-difluorophenyl)acetamide | Fluorinated phenyl group | Exhibits different electronic properties due to fluorination |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume